Odn inh-1
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Overview
Description
Odn inh-1 is a class R inhibitory oligonucleotide, which is a type of synthetic DNA-like compound. These compounds are designed to block specific immune responses, particularly those mediated by Toll-like receptors 7 and 9. This compound is known for its ability to inhibit the activation of B cells and dendritic cells, which play crucial roles in autoimmune diseases such as systemic lupus erythematosus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Odn inh-1 involves the creation of a 24-mer oligonucleotide with a specific sequence. The process typically includes the following steps:
Phosphoramidite Chemistry: This method is used to synthesize the oligonucleotide chain. Each nucleotide is added sequentially to the growing chain through a series of coupling, oxidation, and deprotection steps.
Purification: The synthesized oligonucleotide is purified using high-performance liquid chromatography to remove any impurities.
Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using automated DNA synthesizers. The oligonucleotide is synthesized in large batches, purified, and then formulated for various applications. The formulation process may involve the addition of stabilizing agents to enhance the shelf life and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Odn inh-1 primarily undergoes the following types of reactions:
Hybridization: It forms double-stranded structures by hybridizing with complementary DNA or RNA sequences.
Cleavage: It can be cleaved by nucleases, which are enzymes that degrade nucleic acids.
Common Reagents and Conditions
Reagents: Phosphoramidites, oxidizing agents, and deprotecting agents are commonly used in the synthesis of this compound.
Major Products
The major product of the synthesis is the 24-mer oligonucleotide with the desired sequence. Any side products or impurities are removed during the purification process .
Scientific Research Applications
Odn inh-1 has a wide range of applications in scientific research, particularly in the fields of immunology and molecular biology:
Autoimmune Disease Research: It is used to study the mechanisms of autoimmune diseases such as systemic lupus erythematosus by inhibiting specific immune pathways.
Gene Regulation: It can be used to modulate gene expression by blocking the binding of transcription factors to DNA.
Therapeutic Development: This compound is being explored as a potential therapeutic agent for treating autoimmune diseases and other inflammatory conditions.
Mechanism of Action
Odn inh-1 exerts its effects by binding to Toll-like receptors 7 and 9, which are involved in the recognition of nucleic acids and the activation of immune responses. By blocking these receptors, this compound prevents the activation of B cells and dendritic cells, thereby reducing the production of autoantibodies and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Odn inh-18: Another class R inhibitory oligonucleotide with a similar mechanism of action but a different sequence.
Guanine-Modified Inhibitory Oligonucleotides: These compounds have modifications that enhance their stability and efficacy.
Uniqueness
Odn inh-1 is unique due to its specific sequence and high potency in inhibiting Toll-like receptor-mediated immune responses. Its palindromic structure allows it to form stable double-stranded complexes, enhancing its inhibitory effects .
Properties
Molecular Formula |
H2IN2O- |
---|---|
Molecular Weight |
173.940 g/mol |
IUPAC Name |
(deuteriooxyimino-λ3-iodanyl)azanide |
InChI |
InChI=1S/H2IN2O/c2-1-3-4/h(H2-,2,3,4)/q-1/i/hD |
InChI Key |
CEHRILASZSOFJY-DYCDLGHISA-N |
Isomeric SMILES |
[2H]ON=I[NH-] |
Canonical SMILES |
[NH-]I=NO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.